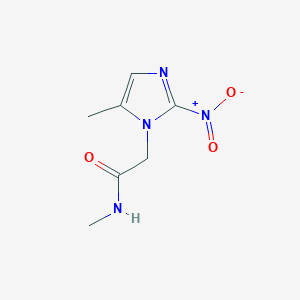
N,5-Dimethyl-2-nitroimidazole-1-acetamide
Description
N,5-Dimethyl-2-nitroimidazole-1-acetamide is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Properties
CAS No. |
23571-57-5 |
|---|---|
Molecular Formula |
C7H10N4O3 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
N-methyl-2-(5-methyl-2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O3/c1-5-3-9-7(11(13)14)10(5)4-6(12)8-2/h3H,4H2,1-2H3,(H,8,12) |
InChI Key |
IKJPTXAYTDPHML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CC(=O)NC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Dimethyl-2-nitroimidazole-1-acetamide typically involves the nitration of imidazole derivatives. One common method includes the reaction of 1,2-dimethylimidazole with nitric acid and sulfuric acid to introduce the nitro group at the 2-position . The resulting nitroimidazole is then subjected to acetylation to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,5-Dimethyl-2-nitroimidazole-1-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include aminoimidazole derivatives, various substituted imidazoles, and other functionalized compounds.
Scientific Research Applications
N,5-Dimethyl-2-nitroimidazole-1-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of N,5-Dimethyl-2-nitroimidazole-1-acetamide involves the interaction of the nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components, leading to cell death . This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for its antimicrobial properties.
Uniqueness
N,5-Dimethyl-2-nitroimidazole-1-acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl and nitro groups on the imidazole ring can enhance its potential as a versatile intermediate for the synthesis of various functionalized compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


